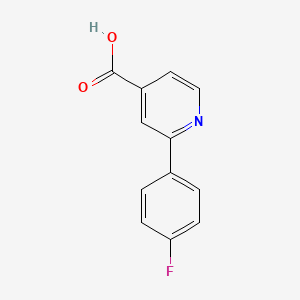
N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide
Vue d'ensemble
Description
N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide (DMPN) is a novel compound with potential applications in a wide range of areas, including scientific research, drug development, and medical applications. DMPN is an analogue of nicotinamide and has been shown to possess a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide has been used in a variety of scientific research applications, including the study of cell signaling pathways, the development of novel drug delivery systems, and the evaluation of drug efficacy. In addition, this compound has been used to study the role of nicotinic acid in the regulation of energy metabolism, as well as its potential role in the treatment of metabolic disorders. This compound has also been used to study the role of nicotinic acid in the regulation of inflammation and the development of novel anti-inflammatory agents.
Mécanisme D'action
The exact mechanism of action of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide is not yet fully understood. However, it is believed that this compound acts as an agonist of nicotinic acid receptors, which are involved in a variety of physiological processes. This compound is also believed to interact with other receptors, such as G-protein coupled receptors and ion channels, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, improve glucose tolerance, and reduce the risk of cardiovascular disease. In addition, this compound has been shown to have anti-cancer and anti-viral effects, as well as to reduce the risk of stroke and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide has several advantages as a research tool. It is relatively easy to synthesize and is chemically stable, making it suitable for use in a variety of laboratory experiments. In addition, this compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, this compound has several limitations as a research tool. It is not yet fully understood how this compound interacts with other receptors and ion channels, making it difficult to accurately predict its effects in different cellular contexts. In addition, this compound has not been approved for use in humans, making it difficult to use in clinical trials.
Orientations Futures
The potential future directions for N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide are numerous. One potential application is the development of novel drug delivery systems, which could be used to target specific tissues or organs. In addition, this compound could be used to study the role of nicotinic acid in the regulation of energy metabolism, as well as its potential role in the treatment of metabolic disorders. Finally, this compound could be used to develop novel anti-cancer and anti-viral agents, as well as to reduce the risk of stroke and other neurological disorders.
Propriétés
IUPAC Name |
N,2-dimethoxy-N-methyl-6-pyrrolidin-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-15(19-3)13(17)10-6-7-11(14-12(10)18-2)16-8-4-5-9-16/h6-7H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSDJNKTGAKORT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=C(C=C1)N2CCCC2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















